5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole
Overview
Description
5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole: is an organic compound that belongs to the class of phenylpyrrolines This compound is characterized by the presence of a difluorophenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,5-difluorophenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the use of tetrahydrofuran as a solvent and ammonia as a reactant. The reaction is carried out at low temperatures, followed by gradual warming to room temperature and subsequent purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine.
Substitution: Formation of substituted phenylpyrrolines with various functional groups.
Scientific Research Applications
Chemistry: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of bioactive molecules and probes for studying biological processes .
Medicine: Its unique structure allows for the exploration of new drug candidates with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also involved in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to desired biological effects .
Comparison with Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 1-(2,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones
Comparison: Compared to similar compounds, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole exhibits unique properties due to the presence of the dihydropyrrole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZHVCUPPAMGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443623-92-4 | |
Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443623924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.282.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FV9DF36D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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